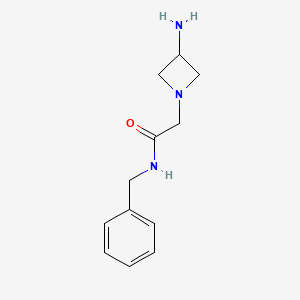

N-benzylacétamide de 2-(3-aminoazétidin-1-yl)

Vue d'ensemble

Description

The compound “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” would consist of an azetidine ring attached to a benzyl group through an acetamide linkage . The presence of the amine group and the benzyl group could potentially influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” include its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Chimie médicinale et conception de médicaments

N-benzylacétamide de 2-(3-aminoazétidin-1-yl) : a montré un potentiel dans le domaine de la chimie médicinale, en particulier dans la conception de nouveaux composés pharmaceutiques. Sa structure est similaire à celle des antibiotiques β-lactames, qui sont essentiels pour leur activité antibactérienne . Les chercheurs explorent son utilisation dans la création de nouveaux composés pouvant servir d'agonistes du récepteur de l'histamine H3 non-imidazole à haute affinité, potentiellement utiles pour traiter les troubles du système nerveux central .

Recherche en biochimie

En biochimie, ce composé est étudié pour son rôle dans l'inhibition enzymatique et l'interaction protéique. Il fait partie de la famille des azétidines, connue pour son incorporation dans les peptides qui peuvent inhiber les enzymes ou moduler les interactions protéine-protéine . Cela peut conduire à de nouvelles connaissances sur les processus cellulaires et au développement d'agents thérapeutiques.

Pharmacologie

Pharmacologiquement, le N-benzylacétamide de 2-(3-aminoazétidin-1-yl) est étudié pour son potentiel thérapeutique. Il a été identifié comme faisant partie de composés qui interagissent avec le récepteur de l'histamine H3, qui joue un rôle dans divers processus physiologiques tels que le sommeil, la cognition et la régulation de l'appétit . Cela en fait un candidat pour le développement de médicaments ciblant ces processus.

Applications industrielles

Les applications industrielles de ce composé sont liées à son rôle dans la synthèse d'entités chimiques plus complexes. Il sert de bloc de construction dans la synthèse de divers polymères et matériaux avec des applications potentielles dans les revêtements, les adhésifs et d'autres matériaux spécialisés.

Recherche en synthèse chimique

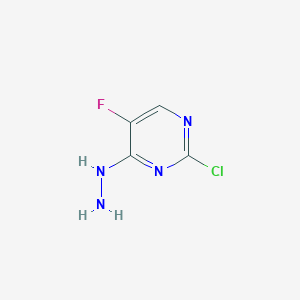

Dans le domaine de la synthèse chimique, le N-benzylacétamide de 2-(3-aminoazétidin-1-yl) est précieux pour sa réactivité. Il est utilisé dans la synthèse de dérivés de la pyrimidine, qui sont importants dans le développement de médicaments et d'agrochimiques. Son profil de réactivité unique permet la création de structures chimiques diverses, ce qui peut conduire à de nouvelles découvertes en chimie synthétique .

Études environnementales

Bien que les applications directes dans les études environnementales ne soient pas bien documentées, des composés comme le N-benzylacétamide de 2-(3-aminoazétidin-1-yl) peuvent être utilisés en toxicologie environnementale comme substances de référence. Ils aident à comprendre le devenir environnemental de composés similaires et à évaluer l'impact des produits chimiques d'origine humaine sur les écosystèmes.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-azetidinones containing anthraquinone moiety, have shown cytotoxicity against various human cancer cell lines .

Mode of Action

Related compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to interact with the histamine h3 receptor, which regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction could potentially affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

Pharmacokinetics

A related compound, vuf16839 (14d), has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar properties, which could impact its bioavailability.

Result of Action

Related compounds have demonstrated cytotoxicity against various human cancer cell lines , suggesting that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar effects.

Analyse Biochimique

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial in modulating neurotransmitter release in the central nervous system. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide exhibits binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

2-(3-aminoazetidin-1-yl)-N-benzylacetamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to altered neurotransmitter release . This compound also impacts gene expression by binding to specific transcription factors, thereby regulating the transcription of genes involved in cell growth and differentiation . Furthermore, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction involves hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide inhibits the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . The compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide remains stable under standard laboratory conditions for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term effects observed in in vitro and in vivo studies include sustained modulation of neurotransmitter release and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is influenced by the availability of cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione . These interactions affect the levels of metabolites and the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-(3-aminoazetidin-1-yl)-N-benzylacetamide to specific compartments or organelles . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWIMLOQOHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)